molecular formula C6H8N2O2 B8641161 3-(1H-imidazol-5-yl)oxetan-3-ol

3-(1H-imidazol-5-yl)oxetan-3-ol

Cat. No.: B8641161
M. Wt: 140.14 g/mol
InChI Key: YHUFGUSXJIXBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-5-yl)oxetan-3-ol is a compound that features both an imidazole ring and an oxetane ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the oxetane ring is a four-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further modified to introduce the oxetane ring . The reaction conditions for these steps often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for 3-(1H-imidazol-5-yl)oxetan-3-ol are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of scalable and efficient catalytic processes, are likely to be applied. The use of continuous flow reactors and other advanced manufacturing techniques may also be employed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-5-yl)oxetan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and the use of solvents such as water or polar organic solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

3-(1H-imidazol-5-yl)oxetan-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-5-yl)oxetan-3-ol involves its interaction with various molecular targets and pathways. The imidazole ring can interact with metal ions and enzymes, potentially inhibiting or modulating their activity. The oxetane ring can also participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1H-imidazol-5-yl)oxetan-3-ol include other imidazole derivatives and oxetane-containing compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combination of the imidazole and oxetane rings, which imparts distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and the potential for diverse applications in various fields .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)oxetan-3-ol

InChI

InChI=1S/C6H8N2O2/c9-6(2-10-3-6)5-1-7-4-8-5/h1,4,9H,2-3H2,(H,7,8)

InChI Key

YHUFGUSXJIXBBC-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CN=CN2)O

Origin of Product

United States

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